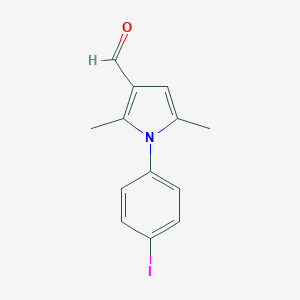

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H12INO and its molecular weight is 325.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 241488-81-3) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, highlighting structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 4-iodophenyl group and two methyl groups at the 2 and 5 positions, along with an aldehyde functional group at position 3. Its molecular formula is C13H12INO, with a molecular weight of approximately 305.14 g/mol. The presence of iodine in the structure may contribute to its biological activity by enhancing lipophilicity and potentially facilitating interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2,5-dimethylpyrrole compounds exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). A study highlighted the SAR of various pyrrole derivatives, including those similar to this compound, demonstrating their effectiveness against drug-resistant strains. Compounds with similar scaffolds showed Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL against M. tuberculosis .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| 1 | M. tuberculosis | <1 | Potent against MDR strains |

| 5n | M. tuberculosis | <1 | Low cytotoxicity against human cells |

| 5q | M. tuberculosis | <1 | Effective against intracellular bacteria |

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer potential. In particular, studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogues demonstrated IC50 values below 30 µM against breast cancer cell lines (MCF-7), indicating promising antitumor activity .

Table 2: Cytotoxicity Profiles of Pyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | <30 | Induction of apoptosis |

| 2 | HeLa | <25 | Cell cycle arrest |

| 3 | A549 | <20 | Inhibition of proliferation |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Targets : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and tumor growth.

- Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and activation of caspases.

- Disruption of Cellular Membranes : The lipophilic nature due to the iodine substitution may enhance membrane permeability, leading to increased cytotoxicity.

Study on Antitubercular Activity

A comprehensive study focused on the SAR of pyrrole derivatives revealed that modifications at the phenyl ring significantly affected antibacterial potency against M. tuberculosis. The study identified several promising candidates for further development based on their activity profiles and low cytotoxicity towards mammalian cells .

Clinical Implications

Another notable investigation assessed the efficacy of pyrrole-based compounds in vivo using murine models infected with M. tuberculosis. Results indicated that specific derivatives not only reduced bacterial load but also improved survival rates in treated mice compared to untreated controls .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds, including 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, exhibit promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The iodine atom in the compound is hypothesized to enhance its interaction with biological targets, thus improving its therapeutic potential.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Material Science Applications

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a p-type semiconductor can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have reported improvements in device efficiency when incorporating this compound into active layers.

Polymer Chemistry

In polymer synthesis, this compound serves as a functional monomer for creating novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced material applications.

Case Studies

特性

IUPAC Name |

1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNYMKCLPCTDEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351500 |

Source

|

| Record name | 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241488-81-3 |

Source

|

| Record name | 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。